Ro 363 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

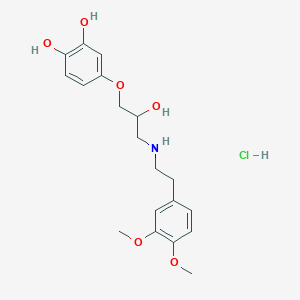

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H26ClNO6 |

|---|---|

Molecular Weight |

399.9 g/mol |

IUPAC Name |

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C19H25NO6.ClH/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15;/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3;1H |

InChI Key |

OGVPZFCVECYADQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ro 363 Hydrochloride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, recognized for its significant inotropic and chronotropic effects on the cardiovascular system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects primarily through the selective activation of β1-adrenergic receptors, which are predominantly located in the heart. As a potent agonist, Ro 363 mimics the action of endogenous catecholamines like norepinephrine and epinephrine at these receptors, leading to a cascade of intracellular events that culminate in increased myocardial contractility and heart rate.[1][2][3]

The selectivity of Ro 363 for β1-receptors over β2-receptors is a key feature of its pharmacological profile. In vitro studies have demonstrated that Ro 363 is significantly less active at β2-receptors, which are primarily found in smooth muscle tissues such as those in the bronchi and blood vessels.[2][3] This selectivity minimizes off-target effects like vasodilation and bronchodilation, which are associated with non-selective beta-agonists.

Signaling Pathway

The activation of the β1-adrenergic receptor by this compound initiates a well-defined signaling cascade within cardiac myocytes. This pathway is primarily mediated by the stimulatory G protein (Gs), adenylyl cyclase, cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA).

Caption: β1-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro preparations. The following tables summarize the key pharmacological parameters from the foundational study by Iakovidis et al. (1980).

Table 1: Potency of Ro 363 and (-)-Isoprenaline in Tissues with Predominant β1-Adrenoceptors

| Tissue Preparation | Agonist | pD2 (-log EC50 M) |

| Guinea-pig Atria (Rate) | Ro 363 | 7.73 ± 0.08 |

| (-)-Isoprenaline | 8.04 ± 0.07 | |

| Guinea-pig Atria (Force) | Ro 363 | 7.62 ± 0.10 |

| (-)-Isoprenaline | 7.95 ± 0.09 | |

| Rabbit Ventricular Strips | Ro 363 | 7.45 ± 0.12 |

| (-)-Isoprenaline | 7.78 ± 0.11 | |

| Rat Ventricular Strips | Ro 363 | 7.10 ± 0.09 |

| (-)-Isoprenaline | 7.38 ± 0.08 | |

| Guinea-pig Ileum | Ro 363 | 7.25 ± 0.11 |

| (-)-Isoprenaline | 7.55 ± 0.10 |

Data extracted from Iakovidis D, et al. Br J Pharmacol. 1980 Apr;68(4):677-85.

Table 2: Potency of Ro 363 and (-)-Isoprenaline in Tissues with Predominant β2-Adrenoceptors

| Tissue Preparation | Agonist | pD2 (-log EC50 M) |

| Guinea-pig Uterus | Ro 363 | 5.30 ± 0.15 |

| (-)-Isoprenaline | 7.80 ± 0.12 | |

| Guinea-pig Lung Strip | Ro 363 | 5.00 ± 0.20 |

| (-)-Isoprenaline | 7.50 ± 0.18 |

Data extracted from Iakovidis D, et al. Br J Pharmacol. 1980 Apr;68(4):677-85.

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the mechanism of action of this compound.

Isolated Tissue Bath Experiments (Iakovidis et al., 1980)

These experiments were crucial in determining the potency and selectivity of Ro 363.

References

- 1. Comparison of the Arrhythmogenic Actions of (-)-Isoprenaline, Dobutamine and the selective beta 1-adrenoceptor agonist, (+/-)-(1-[3',4'-dihydroxyphenoxy] -2-hydroxy-[3",4"-dimethoxy phenethylamino]-propane)-oxalate (Ro 363) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of RO363, a beta1-adrenoceptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of RO363, a beta1-adrenoceptor selective agonist - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cardiovascular Effects of Ro 363 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist. This technical guide provides a comprehensive overview of its cardiovascular effects, drawing from available preclinical data. The primary mechanism of action of Ro 363 is the stimulation of β1-adrenergic receptors, which are predominantly located in cardiac tissue. This agonistic activity leads to positive inotropic and chronotropic effects, resulting in increased myocardial contractility and heart rate. In vivo studies have demonstrated that Ro 363 can cause a reduction in diastolic blood pressure. While it is a powerful cardiac stimulant, high concentrations have been associated with arrhythmogenic potential in isolated heart preparations. This document summarizes the quantitative data on its cardiovascular effects, details the experimental protocols used in key studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: β1-Adrenergic Receptor Agonism

This compound exerts its cardiovascular effects by selectively binding to and activating β1-adrenergic receptors, which are G-protein coupled receptors. The binding of Ro 363 to these receptors initiates a downstream signaling cascade, primarily through the Gs alpha subunit.

Signaling Pathway

The activation of the β1-adrenergic receptor by an agonist like Ro 363 triggers the following sequence of events within cardiomyocytes:

-

G-Protein Activation: The receptor, upon agonist binding, facilitates the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins, leading to the observed physiological effects. These include:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, contributing to increased myocardial contractility.

-

Phospholamban: Phosphorylation of this protein, which regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leads to enhanced calcium reuptake into the sarcoplasmic reticulum, promoting faster relaxation and increasing the calcium available for subsequent contractions.

-

Troponin I: Phosphorylation of this component of the contractile machinery modulates the sensitivity of the myofilaments to calcium.

-

Quantitative Data on Cardiovascular Effects

The following tables summarize the available quantitative data on the cardiovascular effects of this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of Ro 363

| Preparation | Parameter | Ro 363 | Isoprenaline | Selectivity (β1 vs β2) | Reference |

| Guinea-pig left atria (β1) | pD2 | ~7.8 | ~7.8 | Ro 363 is approximately 400 times more selective for β1 receptors.[1] | [1] |

| Guinea-pig uterus (β2) | pD2 | ~5.3 | ~7.9 | [1] | |

| Guinea-pig atria | Inotropic effect | Approx. half as potent as isoprenaline | - | - | [2] |

| Guinea-pig ileum | - | Approx. half as potent as isoprenaline | - | - | [2] |

| Rabbit ventricular strips | - | Approx. half as potent as isoprenaline | - | - | |

| Rat ventricular strips | - | Approx. half as potent as isoprenaline | - | - | |

| Guinea-pig ventricular strips | - | Approx. half as potent as isoprenaline | - | - | |

| Guinea-pig uterus (β2) | Relaxant effect | 100 to 350 times less active than isoprenaline | - | - | |

| Guinea-pig lung strip (β2) | Relaxant effect | 100 to 350 times less active than isoprenaline | - | - | |

| Guinea-pig trachea | - | Approx. half as potent as isoprenaline | - | - |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: In Vivo Cardiovascular Effects of Ro 363 in Anesthetized Cats

| Parameter | Ro 363 | Isoprenaline | Dobutamine | Epinephrine | Conditions | Reference |

| Arrhythmogenic Activity (cardiac sensitization with U-0882 or halothane) | Essentially devoid of arrhythmogenic activity | Essentially devoid of arrhythmogenic activity | Essentially devoid of arrhythmogenic activity | - | Chloralose-anesthetized cats | |

| Ventricular Arrhythmias (with subarrhythmic doses of ouabain) | Elicited ventricular arrhythmias | Elicited ventricular arrhythmias | Elicited ventricular arrhythmias | - | Chloralose-anesthetized cats | |

| Subauricular Escape Beats (during vagal nerve stimulation) | Increased | Increased | Increased | - | Chloralose-anesthetized cats |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the cardiovascular effects of this compound.

In Vitro Isolated Tissue Preparations

-

Objective: To determine the potency and selectivity of Ro 363 at β1 and β2-adrenoceptors.

-

Tissues:

-

β1-adrenoceptor preparations: Guinea-pig spontaneously beating right atria (for chronotropic effects) and electrically driven left atria (for inotropic effects), guinea-pig ileum, and ventricular strips from rabbit, rat, and guinea-pig.

-

β2-adrenoceptor preparations: Guinea-pig uterus and lung strips.

-

Mixed β-adrenoceptor population: Guinea-pig spontaneously contracted tracheal preparations.

-

-

Methodology:

-

Tissues were dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 5% CO2 in oxygen.

-

For atrial preparations, inotropic responses (force of contraction) and chronotropic responses (rate of contraction) were recorded.

-

For uterine, lung, and tracheal preparations, relaxant responses were measured.

-

Cumulative concentration-response curves were generated for Ro 363 and the non-selective β-agonist isoprenaline.

-

Potency was expressed as pD2 values, and selectivity was determined by comparing the potency at β1 and β2 receptor preparations.

-

-

Data Analysis: The potency of the agonists was compared to determine the relative activity of Ro 363.

In Vivo Studies in Anesthetized Cats

-

Objective: To assess the arrhythmogenic potential of Ro 363 compared to other β-agonists.

-

Animal Model: Cats anesthetized with chloralose.

-

Methodology:

-

Cats were anesthetized, and catheters were inserted for drug administration and monitoring of cardiovascular parameters (e.g., ECG, heart rate).

-

Cardiac Sensitization Model: In one set of experiments, cardiac sensitization was induced using 3-dimethylamino-2-methyl-2-phenoxypropiophenone hydrochloride (U-0882) or halothane. Ro 363, isoprenaline, and dobutamine were then administered to assess their arrhythmogenic activity compared to epinephrine.

-

Ouabain-Induced Arrhythmia Model: In another set of experiments, subarrhythmic doses of ouabain were administered, followed by the β-agonists to determine if they elicited ventricular arrhythmias.

-

Vagal Stimulation Model: The effect of the agonists on the number of subauricular escape beats during vagal nerve stimulation was also evaluated.

-

-

Data Analysis: The incidence and severity of arrhythmias were compared between the different treatment groups.

Discussion and Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of β1-adrenoceptors. Its high selectivity makes it a more precise pharmacological probe compared to non-selective agonists like isoprenaline. The available data consistently demonstrate its potent stimulatory effects on the heart, leading to increased contractility and heart rate.

The in vivo findings in anesthetized cats suggest that while Ro 363 shares the arrhythmogenic potential of other β-agonists under conditions of myocardial sensitization (e.g., with ouabain), it appears to have a relatively safer profile in models of cardiac sensitization to arrhythmogenic agents like halothane.

For drug development professionals, the profile of Ro 363 highlights the therapeutic potential and challenges of selective β1-agonists. The positive inotropic effects could be beneficial in conditions of acute heart failure or cardiogenic shock. However, the potential for arrhythmogenesis, particularly at higher doses, remains a significant consideration that would require careful evaluation in any potential therapeutic application.

Further research is warranted to fully characterize the in vivo hemodynamic profile of Ro 363, including detailed dose-response studies on blood pressure, cardiac output, and systemic vascular resistance in various animal models. Such studies would provide a more complete understanding of its cardiovascular effects and its potential as a therapeutic agent.

References

The β1-Adrenoceptor Agonist Ro 363 Hydrochloride: A Technical Guide for Cardiac Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist that has proven to be a valuable pharmacological tool in cardiac research. Its ability to selectively stimulate β1-adrenergic receptors, which are predominantly expressed in the heart, allows for the targeted investigation of their role in regulating cardiac function. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its use in cardiac research, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of cardiology, pharmacology, and drug development.

Introduction

β1-adrenergic receptors (β1-ARs) are integral membrane proteins that play a crucial role in the sympathetic regulation of heart rate, contractility, and conduction velocity.[1] Dysregulation of β1-AR signaling is implicated in various cardiovascular pathologies, including heart failure and cardiac hypertrophy. Pharmacological agents that modulate β1-AR activity are therefore of significant interest for both basic research and therapeutic development.

This compound, also known as (-)-1-(3,4-Dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol hydrochloride, is a catecholamine derivative that exhibits high selectivity as an agonist for the β1-adrenoceptor.[2][3] This selectivity makes it a superior tool compared to non-selective β-agonists like isoprenaline for dissecting the specific physiological and pathophysiological roles of β1-ARs in the heart, minimizing the confounding effects of β2-adrenoceptor activation.[4] This guide will delve into the technical aspects of utilizing this compound in a cardiac research setting.

Mechanism of Action

This compound exerts its effects by binding to and activating β1-adrenergic receptors on the surface of cardiomyocytes. This binding initiates a cascade of intracellular signaling events that ultimately lead to an increase in cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[2]

β1-Adrenergic Receptor Signaling Pathway

The activation of the β1-adrenoceptor by this compound triggers the following signaling cascade:

-

G-Protein Activation: The β1-AR is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein is activated, leading to the dissociation of its α-subunit (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA then phosphorylates several key proteins within the cardiomyocyte that are involved in excitation-contraction coupling.

The key downstream targets of PKA in the heart include:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to a greater influx of calcium ions (Ca2+) into the cell during an action potential.

-

Phospholamban (PLB): PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances the re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to a larger Ca2+ store for subsequent contractions and faster relaxation (lusitropy).

-

Ryanodine Receptors (RyR2): Phosphorylation of RyR2 increases their sensitivity to Ca2+, promoting a greater release of Ca2+ from the SR during systole (calcium-induced calcium release).

-

Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation.

-

Myosin Binding Protein C (MyBP-C): PKA-dependent phosphorylation of MyBP-C also modulates myofilament Ca2+ sensitivity and cross-bridge cycling kinetics.

The net result of these phosphorylation events is an increase in the intracellular calcium transient and enhanced myofilament responsiveness, leading to a more forceful and rapid contraction of the cardiomyocyte.

References

In-Depth Technical Guide: Inotropic Properties of Ro 363 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, demonstrating significant positive inotropic effects. As a cardiovascular modulator, it enhances myocardial contractility and reduces diastolic blood pressure.[1][2] This technical guide provides a comprehensive overview of the inotropic properties of Ro 363, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its pharmacological profile. The information presented is intended to support further research and development in the field of cardiovascular therapeutics.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

Ro 363 functions as a direct agonist at the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue.[3][4] Activation of these receptors initiates a well-defined signaling cascade that culminates in increased myocardial contractility.

Signaling Pathway

The binding of Ro 363 to the β1-adrenoceptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key intracellular proteins involved in calcium handling and myofilament function, ultimately leading to an increase in the force of contraction (positive inotropy).

Quantitative Inotropic and Pharmacological Data

The inotropic and receptor-binding properties of Ro 363 have been characterized in various in vitro models. The following tables summarize the key quantitative data from published studies.

Inotropic Potency in Cardiac Tissues

| Tissue Preparation | Species | Parameter | Ro 363 | (-)-Isoprenaline (Comparator) | Reference |

| Guinea-pig Atria | Guinea-pig | pD2 | 7.8 | 8.1 | [4] |

| Rabbit Ventricular Strips | Rabbit | pD2 | 7.5 | 7.8 | |

| Rat Ventricular Strips | Rat | pD2 | 7.2 | 7.5 | |

| Guinea-pig Ventricular Strips | Guinea-pig | pD2 | 7.1 | 7.4 | |

| Human Atria | Human | pEC50 | 8.0 - 8.2 | - |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal effect.

Receptor Selectivity and Affinity

| Receptor/Tissue | Species | Parameter | Ro 363 | (-)-Isoprenaline (Comparator) | Reference |

| β1 (Atria) | Guinea-pig | pKD | 7.8 | 6.4 | |

| β2 (Uterus) | Guinea-pig | pKD | 6.0 | 6.0 | |

| β1 (Human Atria) | Human | pKi | 7.7 - 8.0 | - | |

| β2 (Human Atria) | Human | pKi | 5.8 - 6.1 | - |

pKD is the negative logarithm of the equilibrium dissociation constant, indicating affinity. pKi is the negative logarithm of the inhibition constant.

Intrinsic Activity

| Tissue Preparation | Species | Intrinsic Activity (vs. Isoprenaline = 1) | Reference |

| Guinea-pig Atria (β1) | Guinea-pig | 0.8 | |

| Guinea-pig Uterus (β2) | Guinea-pig | 0.25 | |

| Human Atria | Human | 0.54 - 0.80 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the inotropic properties of Ro 363.

Isolated Tissue Preparation and Inotropic Effect Measurement

This protocol describes the general procedure for assessing the inotropic effects of Ro 363 on isolated cardiac muscle preparations.

Methodology:

-

Tissue Isolation: Animals (e.g., guinea pigs, rabbits, rats) are euthanized, and the heart is rapidly excised. The atria or ventricular strips are dissected in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ Bath Setup: The isolated tissue is mounted in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2.

-

Transducer Connection: The tissue is connected to an isometric force transducer to record contractile activity. A resting tension is applied and the tissue is allowed to equilibrate.

-

Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of Ro 363 to the organ bath. The contractile force is allowed to reach a steady state after each addition.

-

Data Analysis: The increase in contractile force is measured and plotted against the logarithm of the agonist concentration to determine the pD2 or pEC50 value.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (pKD or pKi) of Ro 363 for β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cardiac tissue is homogenized and centrifuged to isolate the cell membrane fraction containing the β-adrenergic receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled antagonist (e.g., (-)-[125I]-iodocyanopindolol) and varying concentrations of the competing ligand (Ro 363).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The data are used to construct a competition binding curve, from which the Ki or KD value for Ro 363 is calculated.

Adenylyl Cyclase Activity Assay

This assay measures the ability of Ro 363 to stimulate the production of cAMP.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells expressing human β3-adrenoceptors, or other relevant cell lines, are cultured and their membranes isolated.

-

Enzyme Reaction: The membrane preparation is incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of Ro 363.

-

cAMP Measurement: The amount of cAMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-dependent stimulation of cAMP production is analyzed to determine the potency and efficacy of Ro 363 in activating the adenylyl cyclase pathway.

Arrhythmogenic Potential

While Ro 363 is an effective inotropic agent, studies in isolated perfused guinea pig hearts have shown that at doses producing 70-100% of its maximal chronotropic (heart rate) effects, it can induce arrhythmic contractions. However, in chloralose-anesthetized cats, Ro 363 demonstrated a lower arrhythmogenic activity compared to epinephrine, particularly in models of cardiac sensitization.

Conclusion

This compound is a well-characterized, potent, and highly selective β1-adrenoceptor agonist with significant positive inotropic properties. Its mechanism of action through the β1-adrenoceptor/adenylyl cyclase/cAMP pathway is well-established. The quantitative data presented in this guide highlight its high affinity and efficacy for the β1-receptor, which translates to a pronounced increase in myocardial contractility. The detailed experimental protocols provide a foundation for the replication and extension of these findings. Further research may focus on optimizing its therapeutic window to maximize inotropic benefits while minimizing potential arrhythmogenic effects.

References

In-Depth Technical Guide: Ro 363 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 363 hydrochloride, a potent and selective β1-adrenoceptor agonist. This document details its chemical properties, mechanism of action, pharmacological effects, and key experimental data, presented in a format tailored for research and development applications.

Chemical and Physical Properties

This compound is the hydrochloride salt of Ro 363. The CAS number for this compound is 250580-70-2, and for its free base, Ro 363, it is 74513-77-2.[1][2]

| Property | Value | Source |

| CAS Number | 250580-70-2 | [1][3][4] |

| Molecular Formula | C₁₉H₂₆ClNO₆ | |

| Molecular Weight | 399.87 g/mol | |

| IUPAC Name | 4-[2-hydroxy-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propoxy]benzene-1,2-diol;hydrochloride | |

| Synonyms | Ro-363 hydrochloride, Ro363 hydrochloride | |

| Appearance | White to pink solid | |

| Solubility | DMSO: 125 mg/mL (312.60 mM), Water: 50 mg/mL (125.04 mM) | |

| Storage | Store at 4°C under nitrogen. For solvent-based stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. |

Mechanism of Action and Signaling Pathway

Ro 363 is a potent and highly selective agonist for the β1-adrenergic receptor. Its mechanism of action involves the activation of this G-protein coupled receptor, which is predominantly expressed in cardiac tissue. This activation initiates a downstream signaling cascade, leading to its characteristic physiological effects.

Upon binding of this compound to the β1-adrenoceptor, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced cardiac muscle contraction.

Pharmacological Data

The selectivity and potency of Ro 363 have been characterized in various in vitro and in vivo studies. The following tables summarize key pharmacological parameters.

Table 1: In Vitro Activity of Ro 363

| Preparation | Parameter | Value | Comparator | Source |

| Guinea-pig atria (β1) | Relative Potency | ~0.5 | (-)-Isoprenaline | |

| Guinea-pig ileum (β1) | Relative Potency | ~0.5 | (-)-Isoprenaline | |

| Guinea-pig trachea (β1) | Agonist Activity | Full agonist | (-)-Isoprenaline | |

| Anesthetized cats | Arrhythmogenic Activity | Essentially devoid | Epinephrine |

Table 2: Receptor Binding and Functional Assay Data for (-)-Ro 363

| Tissue/Cell Line | Receptor | Assay Type | Parameter | Value |

| Human Atria | β1-adrenoceptor | Radioligand Binding | pKi | 7.7 - 8.0 |

| Human Atria | β2-adrenoceptor | Radioligand Binding | pKi | 5.8 - 6.1 |

| Human Atria (non-β-blocker treated) | - | Inotropic Effect | pEC50 | 8.0 |

| Human Atria (β-blocker treated) | - | Inotropic Effect | pEC50 | 8.2 |

| Human Atria (non-β-blocker treated) | - | Inotropic Effect | Intrinsic Activity (vs. Isoprenaline) | 0.54 |

| Human Atria (β-blocker treated) | - | Inotropic Effect | Intrinsic Activity (vs. Isoprenaline) | 0.80 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize compounds like this compound.

Isolated Guinea Pig Atria Preparation

This ex vivo model is used to assess the chronotropic and inotropic effects of cardioactive compounds.

Methodology:

-

Animal Euthanasia and Tissue Dissection: A guinea pig is euthanized by a humane method (e.g., cervical dislocation). The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Atria Isolation: The atria are carefully dissected from the ventricles.

-

Organ Bath Setup: The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath. The changes in heart rate (chronotropic effect) and force of contraction (inotropic effect) are recorded.

-

Data Analysis: The responses are expressed as a percentage of the maximal response to a reference agonist, such as isoprenaline. EC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the β1-adrenergic receptor are homogenized in a cold buffer and subjected to centrifugation to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel β1-adrenoceptor agonist.

Safety Information

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed. Avoid inhalation, and contact with eyes and skin. In case of contact, flush the affected area with copious amounts of water. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive safety data sheet. Always refer to the manufacturer's SDS for complete and up-to-date safety information.

References

An In-depth Technical Guide to Ro 363 Hydrochloride: A Potent and Selective β1-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Ro 363 hydrochloride, a potent and highly selective β1-adrenoceptor agonist. This document details its chemical characteristics, mechanism of action, quantitative pharmacological data, and relevant experimental protocols, making it an essential resource for researchers in cardiovascular and related fields.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₉H₂₆ClNO₆ |

| Molecular Weight | 399.87 g/mol |

| CAS Number | 250580-70-2 |

| Synonyms | Ro-363, RO363 |

Mechanism of Action

This compound is a potent and highly selective agonist for the β1-adrenergic receptor.[1][2] Its mechanism of action involves the specific binding to and activation of β1-adrenoceptors, which are predominantly located in the heart. This activation initiates a downstream signaling cascade, leading to increased myocardial contractility and heart rate. Due to its high selectivity, Ro 363 exhibits significantly lower activity at β2-adrenoceptors, which are prevalent in bronchial and uterine smooth muscle, thereby minimizing off-target effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Ro 363, highlighting its affinity, potency, and intrinsic activity at β-adrenoceptor subtypes.

Table 1: Receptor Binding Affinity of Ro 363

| Parameter | Receptor Subtype | Tissue/System | Value |

| pKD | β1-adrenoceptor | Guinea Pig Atria | 7.8[3] |

| pKD | β2-adrenoceptor | Guinea Pig Uterus | 6.0[3] |

| pKi | β1-adrenoceptor | Human Atria | 8.0 - 7.7[4] |

| pKi | β2-adrenoceptor | Human Atria | 6.1 - 5.8 |

Table 2: Functional Potency and Intrinsic Activity of Ro 363

| Parameter | Receptor Subtype | Tissue/System | Value |

| pEC₅₀ (Inotropic effects) | β1-adrenoceptor | Human Atria (non-β-blocker treated) | 8.0 |

| pEC₅₀ (Inotropic effects) | β1-adrenoceptor | Human Atria (β-blocker treated) | 8.2 |

| Intrinsic Activity (relative to (-)-isoprenaline) | β1-adrenoceptor | Guinea Pig Atria | 0.8 |

| Intrinsic Activity (relative to (-)-isoprenaline) | β2-adrenoceptor | Guinea Pig Uterus | 0.25 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Ro 363.

Radioligand Displacement Assay for Receptor Affinity (pKD/pKi) Determination

This protocol describes the determination of the apparent dissociation constant (KD) and inhibitor constant (Ki) of Ro 363 at β1 and β2-adrenoceptors.

-

Tissue Preparation:

-

For β1-adrenoceptors, membrane preparations are obtained from guinea pig atria or human atrial tissue.

-

For β2-adrenoceptors, membrane preparations are derived from guinea pig uterus or human atrial tissue.

-

Tissues are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of the radiolabeled antagonist, (-)-[¹²⁵I]-iodocyanopindolol ([¹²⁵I]-CYP).

-

Increasing concentrations of Ro 363 are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the Ro 363 concentration.

-

The IC₅₀ (concentration of Ro 363 that inhibits 50% of specific radioligand binding) is determined from these curves.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKD and pKi are the negative logarithms of the KD and Ki values, respectively.

-

Isolated Tissue Functional Assay for Potency (pEC₅₀) and Intrinsic Activity Determination

This protocol outlines the methodology to assess the functional effects of Ro 363 in isolated tissue preparations.

-

Tissue Preparation:

-

For β1-adrenoceptor-mediated responses, left atrial preparations from guinea pigs are used to measure inotropic effects.

-

For β2-adrenoceptor-mediated responses, K⁺-depolarized uterine preparations from guinea pigs are used to measure relaxant effects.

-

Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

-

Functional Assay:

-

Tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves are constructed by the stepwise addition of Ro 363 to the organ bath.

-

The response (e.g., increase in contractile force in atria, or relaxation in uterus) is recorded isometrically.

-

For comparison, a full agonist such as (-)-isoprenaline is also tested.

-

-

Data Analysis:

-

The magnitude of the response is plotted against the logarithm of the agonist concentration.

-

The pEC₅₀ (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve.

-

The intrinsic activity is calculated as the ratio of the maximal response produced by Ro 363 to the maximal response produced by the full agonist (-)-isoprenaline.

-

Visualizations

Signaling Pathway of Ro 363 at the β1-Adrenoceptor

Caption: β1-Adrenoceptor signaling cascade initiated by Ro 363.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining receptor binding affinity.

References

- 1. abmole.com [abmole.com]

- 2. glpbio.com [glpbio.com]

- 3. The affinity and efficacy of the selective beta 1-adrenoceptor stimulant RO363 at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of (-)-RO363 at human atrial beta-adrenoceptor subtypes, the human cloned beta 3-adrenoceptor and rodent intestinal beta 3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ro 363 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of Ro 363 hydrochloride. The information is compiled from various scientific sources to support research and development activities in cardiovascular pharmacology.

Chemical Structure and Properties

This compound is the hydrochloride salt of Ro 363, a potent and highly selective β1-adrenoceptor agonist.[1][2][3] Its chemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | 4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-1,2-benzenediol hydrochloride (1:1) | [4] |

| CAS Number | 250580-70-2 | [4] |

| Molecular Formula | C₁₉H₂₆ClNO₆ | |

| Molecular Weight | 399.87 g/mol | |

| Canonical SMILES | COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC.Cl | |

| Appearance | White to pink solid | |

| Solubility | DMSO: ≥ 2.5 mg/mL (6.25 mM) | |

| Storage | 4°C, stored under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively activating β1-adrenergic receptors, which are predominantly found in the heart, kidneys, and fat cells. This activation initiates a cascade of intracellular signaling events.

Canonical Gs-Protein Coupled Signaling Pathway

The primary mechanism of action for β1-adrenoceptor agonists like Ro 363 is through the activation of the Gs (stimulatory G-protein) signaling pathway. This pathway is crucial for regulating cardiac function.

Non-Canonical Signaling

Emerging research indicates that β1-adrenergic receptors can also couple to Gi proteins, leading to cardioprotective effects through pathways like the cGMP-protein kinase G (PKG) pathway and transactivation of the epidermal growth factor receptor (EGFR) pathway. This dual signaling capability suggests a more complex regulatory role for β1-adrenoceptors than previously understood.

Pharmacological Data

The pharmacological activity of Ro 363 has been characterized in various in vitro and in vivo models. It demonstrates high selectivity and potency for the β1-adrenoceptor compared to the β2-adrenoceptor.

Receptor Binding Affinity

The binding affinity of (-)-Ro 363 to β-adrenoceptors has been determined through radioligand binding assays.

| Receptor Subtype | Tissue/System | pKi Value | Citation(s) |

| β1-Adrenoceptor | Human Atria | 7.7 - 8.0 | |

| β2-Adrenoceptor | Human Atria | 5.8 - 6.1 | |

| β3-Adrenoceptor | CHO cells expressing human β3-adrenoceptors | 4.5 |

Functional Potency and Intrinsic Activity

The functional effects of Ro 363 have been quantified in isolated tissue preparations, highlighting its efficacy as a β1-agonist.

| Preparation | Parameter | Ro 363 Value | (-)-Isoprenaline Value | Citation(s) |

| Human Atria (non-β-blocker treated) | pEC₅₀ (Inotropic effect) | 8.0 | Not Reported | |

| Human Atria (non-β-blocker treated) | Intrinsic Activity (vs. Isoprenaline) | 0.54 | 1.0 | |

| Guinea Pig Left Atria | Intrinsic Activity (Inotropic effect) | 0.8 | 1.0 | |

| Guinea Pig Uterus | Intrinsic Activity (Relaxant effect) | 0.25 | 1.0 | |

| Guinea Pig Trachea (spontaneously contracted) | Potency (Relative to Isoprenaline) | ~0.5x | 1.0 | |

| Guinea Pig Trachea (spontaneously contracted) | Agonist Type | Full Agonist | Full Agonist |

Experimental Protocols

The following are summaries of the experimental methodologies cited in the literature for evaluating the pharmacological profile of Ro 363. Note: These are not the full, detailed protocols from the original publications but are based on the available information.

In Vitro Isolated Tissue Preparations (Based on Iakovidis et al., 1980)

-

Objective: To compare the β-adrenoceptor stimulant effects of Ro 363 and (-)-isoprenaline in various isolated tissues.

-

Tissues Used:

-

β1-Receptor Tissues: Guinea-pig spontaneously beating atria, guinea-pig ileum, and electrically driven ventricular strips from rabbit, rat, and guinea-pig.

-

β2-Receptor Tissues: Uterine and lung strip preparations from the guinea-pig.

-

Mixed Receptor Tissues: Spontaneously contracted tracheal preparations from the guinea-pig.

-

-

General Protocol:

-

Animals (guinea-pigs, rabbits, rats) are euthanized.

-

The desired tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves are generated for Ro 363 and (-)-isoprenaline. Changes in tissue response (e.g., rate and force of contraction in atria, relaxation in trachea and uterus) are recorded.

-

For antagonist studies, tissues are incubated with a selective antagonist (e.g., practolol for β1) before generating the agonist concentration-response curve to determine antagonist affinity (Kb values).

-

-

Data Analysis: Agonist potencies are typically expressed as pD₂ values (-log EC₅₀), and intrinsic activities are calculated relative to the maximum response produced by (-)-isoprenaline.

In Vivo Anesthetized Animal Preparations (Based on Maccarrone et al., 1985)

-

Objective: To compare the arrhythmogenic actions of Ro 363 with other β-agonists in anesthetized cats.

-

Animal Model: Chloralose-anesthetized cats.

-

General Protocol:

-

Cats are anesthetized with an appropriate agent (e.g., α-chloralose).

-

Surgical preparation includes cannulation of a femoral vein for drug administration and a carotid artery for blood pressure monitoring. ECG is recorded to monitor heart rate and rhythm.

-

In some experiments, cardiac sensitization is induced using agents like halothane to lower the threshold for arrhythmias.

-

Ro 363, (-)-isoprenaline, and other compounds are administered intravenously.

-

The effects on heart rate, blood pressure, and the occurrence of cardiac arrhythmias are recorded and analyzed.

-

-

Data Analysis: The doses of each agonist required to produce specific cardiovascular effects (e.g., a 50% increase in heart rate) or to elicit arrhythmias are compared.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the β1-adrenoceptor. Its high potency and selectivity make it a suitable agent for investigating the physiological and pathophysiological consequences of β1-adrenoceptor activation, particularly in the cardiovascular system. The data presented in this guide, including its chemical properties, detailed mechanism of action, and quantitative pharmacological parameters, provide a solid foundation for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes: Dose-Response Analysis of Ro 363 Hydrochloride

Application Notes and Protocols for Ro 363 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, making it a valuable tool for cardiovascular research and drug development.[1][2] Its primary action is to stimulate β1-adrenergic receptors, leading to downstream signaling cascades that modulate cardiac function. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in various research settings.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆ClNO₆ | [1] |

| Molecular Weight | 399.87 g/mol | [1] |

| Appearance | White to pink solid | [1] |

| Purity (HPLC) | Typically >98% | |

| CAS Number | 250580-70-2 |

Solubility and Stock Solution Preparation

The solubility of this compound in common laboratory solvents is summarized in Table 2. It is recommended to use freshly opened, anhydrous solvents to ensure optimal dissolution, as hygroscopic solvents can negatively impact solubility.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 125 mg/mL (≥ 312.60 mM) | Ultrasonic assistance may be required. | |

| Water | ≥ 50 mg/mL (≥ 125.04 mM) | Ultrasonic assistance may be required. |

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.9987 mg of the compound.

-

Add the appropriate volume of DMSO to the tube containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.9987 mg of compound.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is slow, briefly sonicate the solution in an ultrasonic water bath.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Storage and Stability

Proper storage of this compound, both as a solid and in solution, is critical to maintain its activity.

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid Powder | 4°C | Long-term | Store under a dry, inert atmosphere (e.g., nitrogen). | |

| Stock Solution in DMSO or Water | -20°C | Up to 1 month | Store under nitrogen. Avoid repeated freeze-thaw cycles. | |

| -80°C | Up to 6 months | Store under nitrogen. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is fundamental to its physiological effects. The canonical signaling pathway is depicted in the diagram below.

References

- 1. Effects of (-)-RO363 at human atrial beta-adrenoceptor subtypes, the human cloned beta 3-adrenoceptor and rodent intestinal beta 3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta(1)-selective agonist (-)-1-(3,4-dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)-selective binding in resting and active states - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ro 363 Hydrochloride Solubility in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the solubility of Ro 363 hydrochloride, a potent and highly selective β1-adrenoceptor agonist, in dimethyl sulfoxide (DMSO). This document includes quantitative solubility data, detailed protocols for the preparation of stock solutions, and a diagram of the relevant signaling pathway. The provided information is intended to aid researchers in the accurate and effective use of this compound in a laboratory setting. This compound acts as a cardiovascular modulator, reducing diastolic blood pressure and increasing myocardial contractility.[1]

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a fresh, unopened container of DMSO is highly recommended.[1]

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 125 | 312.60 | Requires sonication for dissolution.[1] |

| DMSO | 95 | 237.58 |

Molecular Weight of this compound: 399.87 g/mol [2][3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in 100% DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound for in vitro experiments.

Materials:

-

This compound (solid)

-

Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 125 mg/mL solution, add 8 µL of DMSO for every 1 mg of this compound).

-

Initial Mixing: Briefly vortex the mixture to suspend the powder.

-

Sonication: Place the tube/vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved. Intermittent vortexing may aid dissolution.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Once dissolved, the stock solution should be stored under nitrogen at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Note: If precipitation is observed upon cooling to room temperature, gentle warming and sonication can be used to redissolve the compound before use.

Preparation of a Working Solution for In Vivo Formulations

For in vivo studies, this compound is often administered in a co-solvent system to ensure biocompatibility. The following are examples of such formulations.

Protocol Example 1:

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.

-

Add the DMSO stock solution to the vehicle to constitute 10% of the final volume.

-

This method has been used to achieve a final this compound concentration of at least 2.5 mg/mL.

Protocol Example 2:

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, prepare the vehicle by mixing 90% (20% SBE-β-CD in Saline).

-

Add the DMSO stock solution to the vehicle to make up 10% of the final volume.

-

This method has been used to achieve a final this compound concentration of at least 2.5 mg/mL.

Protocol Example 3:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to corn oil to constitute 10% of the final volume.

-

This method has been used to achieve a final this compound concentration of at least 2.5 mg/mL.

Signaling Pathway

Ro 363 is a potent and highly selective β1-adrenoceptor agonist. Its mechanism of action involves the activation of the β1-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.

References

Application Notes and Protocols for the Use of Ro 363 Hydrochloride in Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist. In cardiac research, it serves as a valuable pharmacological tool to investigate the effects of selective β1-adrenergic stimulation on myocardial function. As an effective inotropic and chronotropic agent, this compound can be utilized in isolated heart preparations, such as the Langendorff system, to study its influence on cardiac contractility, heart rate, and electrophysiology, independent of systemic physiological variables. These application notes provide detailed protocols for the use of this compound in isolated guinea pig heart preparations, along with expected outcomes and data presentation.

Mechanism of Action

This compound selectively binds to and activates β1-adrenergic receptors, which are predominantly expressed in the heart. This activation initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. Subsequently, intracellular cyclic adenosine monophosphate (cAMP) levels rise, activating protein kinase A (PKA). PKA then phosphorylates key proteins involved in cardiac excitation-contraction coupling, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration during systole, resulting in enhanced myocardial contractility (positive inotropy), and an increased rate of spontaneous depolarization of the sinoatrial node, leading to a higher heart rate (positive chronotropy).

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in isolated guinea pig heart preparations. Data is compiled from published literature and represents typical responses.

| Parameter | Agonist | pD2 (-log EC50, M) | Relative Potency | Reference |

| Inotropic Effect (Atria) | Ro 363 | ~7.5 | 0.5 | [1] |

| Isoprenaline | ~7.8 | 1 | [1] | |

| Chronotropic Effect (Atria) | Ro 363 | Not specified | ~0.5 | [1] |

| Isoprenaline | Not specified | 1 | [1] |

| Concentration of Ro 363 | Expected Effect on Cardiac Function | Reference |

| 10⁻⁹ - 10⁻⁷ M | Initial, dose-dependent increases in heart rate and contractility. | [1] |

| 10⁻⁷ - 10⁻⁶ M | Near-maximal to maximal inotropic and chronotropic responses. | |

| >10⁻⁶ M | Potential for arrhythmic contractions, particularly at concentrations eliciting 70-100% of the maximal chronotropic response. |

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Preparation (Guinea Pig)

This protocol describes the setup and execution of a Langendorff isolated heart experiment to assess the effects of this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in deionized water)

-

Krebs-Henseleit Solution (see composition below)

-

Guinea pig (250-350 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin

-

Langendorff perfusion system

-

Physiological recording equipment (for ECG, pressure, etc.)

-

Carbogen gas (95% O₂, 5% CO₂)

Krebs-Henseleit Solution Composition:

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.0 |

Procedure:

-

Preparation of Krebs-Henseleit Solution: Prepare the solution fresh on the day of the experiment. Continuously bubble with carbogen gas to maintain a pH of 7.4.

-

Animal Preparation: Anesthetize the guinea pig and administer heparin to prevent blood clotting.

-

Heart Excision and Cannulation: Perform a thoracotomy and quickly excise the heart. Immediately place the heart in ice-cold Krebs-Henseleit solution. Cannulate the aorta on a Langendorff apparatus.

-

Perfusion and Equilibration: Begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C). Allow the heart to equilibrate for 20-30 minutes until a stable heart rate and contractile force are achieved.

-

Baseline Recording: Record baseline cardiac parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt_max) and relaxation (-dP/dt_min).

-

Drug Administration: Introduce this compound into the perfusion solution in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the heart to stabilize for a set period (e.g., 5-10 minutes) at each concentration before recording data.

-

Data Recording: Continuously record all cardiac parameters throughout the experiment.

-

Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe any reversal of effects.

Protocol 2: Isolated Atrial Muscle Strip Preparation (Guinea Pig)

This protocol is suitable for studying the direct inotropic and chronotropic effects of this compound on atrial tissue.

Materials:

-

Same as Protocol 1, with the addition of a tissue organ bath system.

Procedure:

-

Tissue Preparation: Following heart excision as in Protocol 1, dissect the atria (either spontaneously beating right atria for chronotropic studies or electrically stimulated left atria for inotropic studies) and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the atrial strips to equilibrate for at least 30 minutes under a resting tension (e.g., 1 g). For left atria, stimulate electrically at a constant frequency (e.g., 1 Hz).

-

Baseline Recording: Record baseline contractile force (for left atria) or spontaneous beating rate (for right atria).

-

Concentration-Response Curve Generation: Add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Analysis: Plot the change in contractile force or heart rate against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

Troubleshooting

-

Arrhythmias: High concentrations of this compound can induce arrhythmias. If this occurs, consider reducing the highest concentration used or ensuring adequate oxygenation and temperature control.

-

Poor Heart Viability: Ensure rapid excision and cannulation of the heart to minimize ischemic time. Check the composition and pH of the Krebs-Henseleit solution.

-

Variable Responses: Ensure consistent experimental conditions, including temperature, perfusion pressure, and animal strain and age.

Conclusion

This compound is a valuable tool for studying β1-adrenergic receptor function in the heart. The protocols outlined above provide a framework for conducting reproducible experiments in isolated heart and atrial preparations. By carefully controlling experimental variables and accurately measuring cardiac parameters, researchers can gain valuable insights into the role of β1-adrenergic signaling in cardiac physiology and pathophysiology.

References

Application Notes and Protocols for Ro 363 Hydrochloride in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist.[1][2][3][4][5] As an effective inotropic stimulant, it has been identified as a cardiovascular modulator that can reduce diastolic blood pressure and enhance myocardial contractility. Its high selectivity for β1-adrenoceptors makes it a valuable tool for investigating the role of this specific receptor subtype in various physiological processes, including the relaxation of smooth muscle. In tissues such as the guinea-pig trachea, Ro 363 acts as a full agonist, demonstrating its utility in studies of smooth muscle physiology and pharmacology.

Mechanism of Action

This compound exerts its effects by binding to and activating β1-adrenergic receptors, which are G-protein coupled receptors. Upon activation, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Data Presentation

The following table summarizes the available data on the activity of this compound in comparison to the non-selective β-agonist, (-)-isoprenaline.

| Tissue Preparation | Receptor Type | Agonist | Potency/Activity | Reference |

| Guinea-pig spontaneously contracted trachea | β1 | Ro 363 | Full agonist, approximately half as potent as (-)-isoprenaline. | |

| Guinea-pig atria and ileum | β1 | Ro 363 | Approximately half as potent as (-)-isoprenaline. | |

| Rabbit, rat, and guinea-pig ventricular strips | β1 | Ro 363 | Approximately half as potent as (-)-isoprenaline. | |

| Guinea-pig uterus and lung strips | β2 | Ro 363 | 100 to 350 times less active than (-)-isoprenaline; low intrinsic activity. |

Experimental Protocols

Protocol 1: Ex Vivo Smooth Muscle Tissue Relaxation Assay

This protocol describes a general procedure for assessing the relaxant effects of this compound on isolated smooth muscle preparations, such as tracheal rings.

Materials:

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound stock solution

-

Reference agonist (e.g., (-)-isoprenaline)

-

Contractile agent (e.g., carbachol, histamine)

-

Isolated tissue bath system with force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal (e.g., guinea pig) according to approved ethical protocols.

-

Carefully dissect the desired smooth muscle tissue (e.g., trachea).

-

Place the tissue in cold, oxygenated Krebs-Henseleit solution.

-

Prepare tissue segments (e.g., tracheal rings of 2-3 mm width).

-

-

Tissue Mounting:

-

Mount the tissue segments in the isolated tissue baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Connect the tissues to force transducers to measure isometric tension.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

-

-

Induction of Contraction:

-

Induce a stable contraction using a suitable contractile agent (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, add this compound to the tissue bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

-

Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Record the relaxation at each concentration as a percentage of the pre-induced contraction.

-

-

Data Analysis:

-

Plot the concentration-response curve (log concentration of Ro 363 vs. percentage of relaxation).

-

Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) from the curve using appropriate pharmacological software.

-

Protocol 2: Preparation of this compound Stock Solutions

This compound requires specific solvents for dissolution. The following are suggested protocols for preparing stock solutions.

Storage of Stock Solutions:

-

-80°C for up to 6 months.

-

-20°C for up to 1 month (stored under nitrogen).

Solvent Formulations:

-

Protocol A:

-

Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Solubility is ≥ 2.5 mg/mL (6.25 mM).

-

-

Protocol B:

-

Add solvents sequentially: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Solubility is ≥ 2.5 mg/mL (6.25 mM).

-

-

Protocol C (for oil-based vehicles):

-

Add solvents sequentially: 10% DMSO, 90% Corn Oil.

-

Solubility is ≥ 2.5 mg/mL (6.25 mM).

-

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Conclusion

This compound is a valuable pharmacological tool for the selective investigation of β1-adrenoceptor function in smooth muscle. Its potent and selective agonist activity allows for the elucidation of β1-mediated signaling pathways and their role in smooth muscle relaxation. The provided protocols and data serve as a guide for researchers to design and execute robust experiments in this area of study.

References

Experimental Design for In Vivo Studies with Ro 363 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist.[1][2] In preclinical research, it serves as a valuable pharmacological tool for investigating the in vivo effects of selective β1-adrenergic stimulation on the cardiovascular system. This document provides an overview of the experimental design considerations, generalized protocols, and the underlying signaling pathways relevant to in vivo studies involving this compound.

Note: The following protocols are generalized based on available literature. Researchers must adapt these protocols to their specific experimental context, adhering to all relevant institutional and national guidelines for animal welfare.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating β1-adrenergic receptors, which are predominantly located in the heart. This activation initiates a downstream signaling cascade, leading to increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[1] Consequently, this compound can modulate cardiovascular parameters by enhancing cardiac output and influencing blood pressure.

Signaling Pathway

The activation of β1-adrenoceptors by this compound triggers a well-defined signaling cascade within cardiomyocytes.

Caption: β1-Adrenergic Receptor Signaling Pathway.

In Vivo Experimental Design

In vivo studies with this compound typically involve the administration of the compound to animal models to assess its effects on cardiovascular parameters.

Animal Models

Based on published literature, suitable animal models for studying the in vivo effects of this compound include:

-

Rodents (Rats, Guinea Pigs): Often used for initial proof-of-concept studies and for modeling specific cardiovascular diseases.

-

Larger Mammals (Cats, Dogs): Provide cardiovascular physiology that is more analogous to humans, making them suitable for more detailed hemodynamic studies.

Anesthesia and Surgical Preparation

For studies requiring instrumentation, animals are typically anesthetized. The choice of anesthetic is critical as it can influence cardiovascular function. A common approach involves:

-

Anesthesia: Induction and maintenance of anesthesia using agents with minimal cardiovascular depression.

-

Surgical Instrumentation:

-

Catheterization: Placement of catheters in major arteries (e.g., carotid or femoral artery) for blood pressure measurement and in major veins (e.g., jugular or femoral vein) for drug administration.

-

Cardiac Catheterization: For more detailed cardiac function assessment, a catheter can be advanced into the left ventricle to measure left ventricular pressure.

-

Flow Probes: Placement of flow probes around major arteries (e.g., aorta) to measure cardiac output.

-

ECG Electrodes: Placement of subcutaneous electrodes to monitor heart rate and rhythm.

-

Experimental Workflow

The following diagram outlines a generalized workflow for an in vivo study investigating the cardiovascular effects of this compound.

Caption: Generalized Experimental Workflow.

Protocols

Due to the limited availability of detailed public information, the following protocols are generalized. Researchers should consult specialized literature for specific dosages and methodologies.

Protocol 1: Assessment of Hemodynamic Effects in Anesthetized Animals

-

Animal Preparation: Anesthetize the animal and perform surgical instrumentation as described above.

-

Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to ensure baseline cardiovascular parameters are steady.

-

Baseline Recording: Record baseline hemodynamic parameters (e.g., arterial blood pressure, heart rate, left ventricular pressure, cardiac output) and ECG for a defined period (e.g., 15-30 minutes).

-

Drug Administration: Administer this compound. The route of administration is typically intravenous (IV) infusion to allow for precise control of the dose. The specific dose and infusion rate will need to be determined based on dose-ranging studies.

-

Post-Dose Recording: Continuously record all cardiovascular parameters during and after drug administration until the effects have peaked and started to decline, or for a predetermined duration.

-

Data Analysis: Analyze the recorded data to quantify the changes in hemodynamic parameters from baseline.

Protocol 2: Assessment of Cardiac Function in Conscious Animals

For studies aiming to avoid the confounding effects of anesthesia, chronically instrumented conscious animal models can be used.

-

Surgical Implantation: In a preliminary sterile surgery, implant catheters and telemetry devices for measuring blood pressure and ECG. Allow the animal to fully recover from surgery.

-

Acclimatization: Acclimatize the animal to the experimental setup to minimize stress-induced cardiovascular changes.

-

Baseline Recording: Record baseline cardiovascular parameters in the conscious, unrestrained animal.

-

Drug Administration: Administer this compound via the implanted catheter.

-

Post-Dose Recording: Record cardiovascular parameters continuously.

-

Data Analysis: Analyze the data to determine the effects of this compound on cardiovascular function in the absence of anesthesia.

Data Presentation

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs (Illustrative Data)

| Parameter | Baseline (Mean ± SEM) | Ro 363 (Dose 1) (Mean ± SEM) | Ro 363 (Dose 2) (Mean ± SEM) |

| Heart Rate (bpm) | 120 ± 5 | 150 ± 7 | 180 ± 8 |

| Mean Arterial Pressure (mmHg) | 100 ± 4 | 95 ± 5 | 90 ± 6 |

| Left Ventricular dP/dt_max (mmHg/s) | 1500 ± 100 | 2500 ± 150 | 3500 ± 200 |

| Cardiac Output (L/min) | 2.0 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |

Table 2: Cardiovascular Effects of this compound in Conscious Rats (Illustrative Data)

| Parameter | Vehicle (Mean ± SEM) | Ro 363 (Dose) (Mean ± SEM) |

| Heart Rate (bpm) | 350 ± 10 | 420 ± 12 |

| Systolic Blood Pressure (mmHg) | 130 ± 5 | 125 ± 6 |

| Diastolic Blood Pressure (mmHg) | 90 ± 4 | 80 ± 5 |

Conclusion

This compound is a critical tool for the in vivo investigation of β1-adrenoceptor function in the cardiovascular system. The experimental designs and protocols outlined here provide a foundational framework for researchers. It is imperative to perform pilot studies to determine optimal dosing and to adhere to rigorous standards of animal care and experimental methodology to ensure the generation of reliable and reproducible data. Further investigation of publicly accessible, detailed study reports is recommended to refine specific experimental parameters.

References

Application Notes and Protocols for Ro 363 Hydrochloride Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 363 hydrochloride is a potent and highly selective β1-adrenoceptor agonist, making it a valuable tool for cardiovascular research in various animal models.[1][2][3] As an effective inotropic stimulant, it has been shown to increase myocardial contractility and reduce diastolic blood pressure.[1][3] These application notes provide a comprehensive overview of the administration of this compound in animal models, including its mechanism of action, established experimental protocols, and quantitative data from key studies.

Mechanism of Action